molecular formula C12H18O3Si B13817996 Trimethylsilyl 3-phenoxypropanoate CAS No. 21273-09-6

Trimethylsilyl 3-phenoxypropanoate

Cat. No.: B13817996
CAS No.: 21273-09-6
M. Wt: 238.35 g/mol
InChI Key: SXIAXOPQUSKNJY-UHFFFAOYSA-N
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Description

3-Phenoxypropionic acid trimethylsilyl ester: is an organic compound with the molecular formula C12H18O3Si . It is a derivative of 3-phenoxypropionic acid, where the carboxylic acid group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.

    Substitution: Various substituted phenoxypropionic acid derivatives.

    Oxidation: Phenolic derivatives.

    Reduction: Phenylpropionic acid derivatives.

Scientific Research Applications

Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Phenoxypropionic acid trimethylsilyl ester is unique due to its combination of a phenoxy group and a trimethylsilyl ester. This combination imparts specific reactivity and stability characteristics, making it particularly useful in organic synthesis and analytical applications .

Properties

CAS No.

21273-09-6

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 3-phenoxypropanoate

InChI

InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

SXIAXOPQUSKNJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1

Origin of Product

United States

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